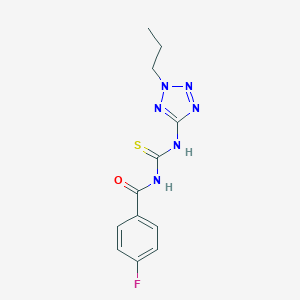
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a synthetic compound with the molecular formula C11H12FN5O. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical research. The compound is known for its unique structure, which includes a fluorine atom and a tetrazole ring, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring is synthesized by reacting propylamine with sodium azide under acidic conditions. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom and tetrazole ring plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Uniqueness
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its specific structure, which includes a fluorine atom and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C12H13FN6OS |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-fluoro-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H13FN6OS/c1-2-7-19-17-11(16-18-19)15-12(21)14-10(20)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,15,17,20,21) |
InChI Key |
MYPOTGBZOJBPJW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















